molecular formula C10H20N2O4 B13048753 (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid

(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid

Cat. No.: B13048753
M. Wt: 232.28 g/mol
InChI Key: JWYOBWDGRVVXGB-QMMMGPOBSA-N
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Description

(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes a diethylamino group and a methoxycarbonyl group, makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to produce the amino acid . The reaction conditions typically involve acidic or basic hydrolysis, depending on the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as β-cyclodextrin, can also enhance the efficiency of the Strecker synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated compounds.

Scientific Research Applications

(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid exerts its effects involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The methoxycarbonyl group can undergo hydrolysis, releasing active intermediates that participate in further biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(Diethylamino)-2-((methoxycarbonyl)amino)butanoic acid is unique due to its specific chiral configuration and the presence of both diethylamino and methoxycarbonyl groups. This combination of functional groups provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

(2S)-4-(diethylamino)-2-(methoxycarbonylamino)butanoic acid

InChI

InChI=1S/C10H20N2O4/c1-4-12(5-2)7-6-8(9(13)14)11-10(15)16-3/h8H,4-7H2,1-3H3,(H,11,15)(H,13,14)/t8-/m0/s1

InChI Key

JWYOBWDGRVVXGB-QMMMGPOBSA-N

Isomeric SMILES

CCN(CC)CC[C@@H](C(=O)O)NC(=O)OC

Canonical SMILES

CCN(CC)CCC(C(=O)O)NC(=O)OC

Origin of Product

United States

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